N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-22(2)16-8-6-15(7-9-16)17(23-11-4-5-12-23)14-21-19(25)18(24)20-10-13-26-3/h6-9,17H,4-5,10-14H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOIVBUEMFPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCOC)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the intermediate: Starting with a precursor containing the dimethylamino group and the pyrrolidine ring.
Coupling reaction: Using reagents like oxalyl chloride to introduce the oxalamide moiety.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale synthesis: Using automated reactors to handle the multi-step synthesis.
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Quality control: Employing analytical techniques like HPLC and NMR to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The oxalamide moiety can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Research indicates that this compound exhibits several notable biological activities, including:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity by modulating sodium channels, making it a candidate for epilepsy treatment.
- Analgesic Properties : It has been explored for its potential as an analgesic agent, potentially inhibiting cyclooxygenase enzymes (COX), which are involved in pain pathways.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through inhibition of specific inflammatory pathways.
Pharmacology
The compound's unique structure allows it to interact with various biological targets, making it valuable for developing new pharmacological agents. Its potential applications include:
- Treatment of neurological disorders (e.g., epilepsy)
- Pain management therapies
- Anti-inflammatory drugs
Drug Discovery
Due to its diverse biological activities, this compound serves as a lead structure in drug discovery programs aimed at developing novel therapeutics for various conditions.
Synthetic Methodologies
The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide involves several steps:
- Formation of the pyrrolidine ring from cyclic precursors.
- Substitution of hydrogen on the phenyl ring with a dimethylamino group.
- Introduction of the methoxyphenoxy group via nucleophilic substitution.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticonvulsant | Modulation of sodium channels | |
| Analgesic | COX inhibition | |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Table 2: Synthetic Routes
| Step | Description | Key Reactants |
|---|---|---|
| Pyrrolidine Ring Formation | Synthesis from cyclic precursors | Pyrrolidine |
| Dimethylamino Group Introduction | Substitution on phenyl ring | Dimethylamine |
| Methoxyphenoxy Group Attachment | Nucleophilic substitution reaction | Methoxyphenol |
Mechanism of Action
The mechanism of action of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide would depend on its specific application. Generally, it might interact with molecular targets such as:
Receptors: Binding to specific receptors in biological systems.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways at the molecular level.
Comparison with Similar Compounds
Substituent Variations in Ethanediamides
Key Structural and Functional Differences
Pyrrolidine vs. Piperidine or Other Heterocycles
- The pyrrolidin-1-yl group in the target compound offers a 5-membered ring with moderate basicity and flexibility, favoring interactions with enzymes or receptors requiring compact binding pockets. In contrast, piperidin-1-yl (6-membered ring) analogs (e.g., compounds in ) may exhibit altered pharmacokinetics due to increased steric bulk and basicity.
Methoxyethyl vs. Halogenated or Aromatic Substituents
- The 2-methoxyethyl group improves aqueous solubility compared to halogenated analogs (e.g., 4-fluorophenylmethyl in ). However, halogenated derivatives often show enhanced membrane permeability and metabolic stability .
Dimethylaminophenyl vs. Other Aromatic Groups The 4-(dimethylamino)phenyl moiety provides strong electron-donating effects, which can stabilize charge-transfer complexes. This contrasts with electron-withdrawing groups (e.g., chloro, bromo) seen in , which may enhance electrophilic reactivity but reduce solubility.
Research Findings and Implications
- The pyrrolidine and dimethylamino groups are frequently associated with dopamine receptor modulation .
- Synthetic Accessibility : The compound’s synthesis likely involves multi-step alkylation and amidation, similar to methods for ethylenediamine derivatives (e.g., ). Challenges include stereochemical control at the pyrrolidine-ethyl junction .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound with significant potential in pharmacological applications. Its structure includes a dimethylamino group, a pyrrolidine ring, and an ethanediamide backbone, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C23H31N3O3
- Molecular Weight : 397.51 g/mol
- IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide
- SMILES Notation : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C
The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including:
- Monoamine Transporters : The compound has shown potential as a substrate for serotonin (5HT), norepinephrine, and dopamine transporters, which are critical for neurotransmission regulation .
- Receptor Interaction : It may modulate the activity of specific receptors or enzymes, influencing cellular pathways and gene expression.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Its structural similarity to known antidepressants suggests it may have mood-enhancing effects through monoamine transporter inhibition.
- Analgesic Effects : Preliminary studies indicate potential analgesic properties, warranting further investigation into its use for pain management .
Toxicological Profile
The compound's safety profile was evaluated through various assays:
- Ames Test : Results indicated a moderate level of mutagenicity, suggesting careful consideration in therapeutic applications .
- Cytotoxicity Studies : In vitro studies demonstrated varying cytotoxic effects depending on concentration and exposure time .
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Antidepressant Efficacy :
- Researchers administered the compound to animal models exhibiting depressive behaviors. Results showed significant improvement in mood-related metrics compared to control groups, suggesting its potential as an antidepressant agent.
- Neurotransmitter Uptake Studies :
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C23H31N3O3 |
| Molecular Weight | 397.51 g/mol |
| Antidepressant Activity | Positive in animal models |
| Cytotoxicity | Moderate (varied by dosage) |
| Ames Test Result | Moderate mutagenicity |
Q & A
Q. What parameters are critical during scale-up synthesis from milligram to gram quantities?
- Methodological Answer : Ensure efficient heat dissipation using jacketed reactors (ΔT ≤5°C). Optimize stirring rates (≥500 rpm) for homogeneous mixing in DMF. Replace column chromatography with continuous flow purification (Cytiva ÄKTA systems) for scalability. Validate purity at each stage via UPLC-MS to detect batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
